4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid
CAS No.:
Cat. No.: VC16195605
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO2 |
|---|---|
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | 4-[[cyclopropyl(ethyl)amino]methyl]benzoic acid |
| Standard InChI | InChI=1S/C13H17NO2/c1-2-14(12-7-8-12)9-10-3-5-11(6-4-10)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16) |
| Standard InChI Key | GZUTWXBQFCNNIN-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC1=CC=C(C=C1)C(=O)O)C2CC2 |
Introduction
4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid is a synthetic compound of interest in medicinal chemistry due to its structural properties and potential applications in drug development. This compound, often studied in its hydrochloride salt form, has been analyzed for its physicochemical characteristics, synthesis pathways, and potential biological activities.
Synthesis Pathway
The synthesis of 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid involves several steps:
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Starting Materials: The process begins with benzoic acid derivatives, which undergo functionalization at the para position.
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Cyclopropylation: The introduction of the cyclopropyl group is achieved through alkylation reactions.
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Amidation: The ethylamino functionality is incorporated via reductive amination or direct amidation methods.
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Final Product: The resulting compound is purified and often converted into its hydrochloride salt for enhanced stability and solubility .
Comparison with Related Compounds
To contextualize its significance, the table below compares 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid with structurally related compounds:
| Compound | Molecular Weight (g/mol) | Activity |
|---|---|---|
| 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid | 255.74 | Potential CHT inhibitor |
| ML352 (a CHT inhibitor scaffold) | ~300 | Potent choline transporter inhibitor |
Challenges and Future Directions
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Limited Data: Comprehensive biological evaluations of this compound are still lacking.
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Optimization Needs: Further SAR studies could optimize its pharmacokinetic and pharmacodynamic properties.
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Synthetic Modifications: Expanding the chemical space around this scaffold may yield derivatives with improved activity profiles.
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